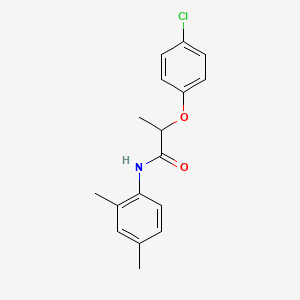
5-tert-butyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(TERT-BUTYL)-N~3~-(4-METHYL-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE is a complex organic compound that features a benzisoxazole core with various substituents, including a tert-butyl group and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(TERT-BUTYL)-N~3~-(4-METHYL-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the benzisoxazole core, followed by the introduction of the tert-butyl and pyridyl groups through various substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridyl group.
Reduction: Reduction reactions can occur at the benzisoxazole core, leading to the formation of various reduced derivatives.
Substitution: The tert-butyl and pyridyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and nucleophiles under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridyl N-oxides, while reduction can produce various hydrogenated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.
Medicine
In medicine, derivatives of this compound are studied for their potential therapeutic effects, including anti-inflammatory and anticancer properties. The compound’s ability to modulate specific molecular pathways is of particular interest.
Industry
In the industrial sector, the compound is used in the development of advanced materials, such as polymers and coatings. Its stability and reactivity make it suitable for various applications.
Mechanism of Action
The mechanism of action of 5-(TERT-BUTYL)-N~3~-(4-METHYL-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE
- TERT-BUTYL-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE
Uniqueness
The uniqueness of 5-(TERT-BUTYL)-N~3~-(4-METHYL-2-PYRIDYL)-4,5,6,7-TETRAHYDRO-1,2-BENZISOXAZOLE-3-CARBOXAMIDE lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of both the tert-butyl and pyridyl groups allows for unique interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H23N3O2 |
|---|---|
Molecular Weight |
313.4 g/mol |
IUPAC Name |
5-tert-butyl-N-(4-methylpyridin-2-yl)-4,5,6,7-tetrahydro-1,2-benzoxazole-3-carboxamide |
InChI |
InChI=1S/C18H23N3O2/c1-11-7-8-19-15(9-11)20-17(22)16-13-10-12(18(2,3)4)5-6-14(13)23-21-16/h7-9,12H,5-6,10H2,1-4H3,(H,19,20,22) |
InChI Key |
SUVFLPACVDUERS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC=C1)NC(=O)C2=NOC3=C2CC(CC3)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-ethyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B14929143.png)
methanone](/img/structure/B14929147.png)
![N-(5-cyclohexyl-1,3,4-thiadiazol-2-yl)-2-{[4-ethyl-5-(1-ethyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14929155.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-1-(difluoromethyl)-N,3,5-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14929167.png)
![N-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)butyl]-1-(difluoromethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B14929175.png)
![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-2-(4-nitrophenoxy)propanamide](/img/structure/B14929191.png)
![N-[(4-chloro-1-methyl-1H-pyrazol-5-yl)methyl]-N,1,3-trimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B14929198.png)

![(E)-1-[4-(1-Adamantyl)-1,3-thiazol-2-YL]-2-(1,3-dimethyl-1H-pyrazol-4-YL)-1-ethenyl cyanide](/img/structure/B14929218.png)
![9-(1,3-dimethyl-1H-pyrazol-5-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14929221.png)
![N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B14929225.png)
![4-[5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl]-11-methyl-13-(trifluoromethyl)-16-thia-3,5,6,8,14-pentazatetracyclo[7.7.0.02,6.010,15]hexadeca-1(9),2,4,7,10(15),11,13-heptaene](/img/structure/B14929229.png)

![2,2-dichloro-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-1-methylcyclopropanecarboxamide](/img/structure/B14929239.png)
